Technical Guide: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
Technical Guide: tert-Butyl 4-(acetylthio)piperidine-1-carboxylate
CAS Number: 141699-66-3
This technical guide provides an in-depth overview of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a vital building block in the synthesis of more complex molecules.[1] The piperidine scaffold is a common feature in many biologically active compounds and approved drugs.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers controlled reactivity, a crucial aspect in multi-step syntheses.[1] The acetylthio group serves as a stable precursor to a thiol, a functional group of great importance in many biologically active molecules.
Table 1: Chemical and Physical Properties of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate [4][5]
| Property | Value |
| CAS Number | 141699-66-3 |
| Molecular Formula | C₁₂H₂₁NO₃S |
| Molecular Weight | 259.37 g/mol |
| IUPAC Name | tert-butyl 4-(acetylthio)piperidine-1-carboxylate |
| Synonyms | 1-tert-Butyloxycarbonyl-4-(acetylsulfanyl)piperidine, 1-Piperidinecarboxylic acid, 4-(acetylthio)-, 1,1-dimethylethyl ester |
| Appearance | Not explicitly stated in provided results, typically a solid or oil |
| Purity | ≥95% (as offered by some suppliers)[4] |
Synthesis
The synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate typically proceeds via nucleophilic substitution, where a suitable leaving group on the 4-position of the Boc-protected piperidine ring is displaced by a thioacetate anion. A common precursor for this synthesis is tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate (CAS 118811-07-7).[6]
Logical Synthesis Workflow
The following diagram illustrates a probable synthetic pathway for tert-Butyl 4-(acetylthio)piperidine-1-carboxylate.
Caption: Proposed synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate.
Experimental Protocol: Synthesis from tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
This protocol is a representative procedure based on established methods for nucleophilic substitution with thioacetate.
Materials:
-
tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
To this solution, add potassium thioacetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, quench the reaction by pouring the mixture into water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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If necessary, purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
Piperidine derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[2][3][7] The introduction of a thioester functionality, as seen in tert-Butyl 4-(acetylthio)piperidine-1-carboxylate, provides a versatile handle for further chemical modifications. The thioester can be readily hydrolyzed to the corresponding thiol, which can participate in various biological processes or be used as a nucleophile in further synthetic steps.
While specific signaling pathways involving tert-Butyl 4-(acetylthio)piperidine-1-carboxylate are not detailed in the available literature, its utility as a synthetic intermediate suggests its role in the construction of molecules targeting a wide range of biological systems. The piperidine core is known to be a key structural element in compounds with applications in oncology, neuroscience, and infectious diseases.[8]
Role as a Synthetic Intermediate
The primary application of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is as an intermediate in the synthesis of more complex molecules. The Boc-protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine of the piperidine ring. This amine can then be further functionalized.
The logical workflow for the utilization of this compound in a multi-step synthesis is depicted below.
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
As with any chemical reagent, tert-Butyl 4-(acetylthio)piperidine-1-carboxylate should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its structure, combining a protected piperidine ring with a thioester functionality, offers multiple avenues for the construction of complex and potentially bioactive molecules. The synthetic protocols outlined in this guide, based on established chemical principles, provide a foundation for its preparation and use in the laboratory. Further research into the applications of this compound is likely to uncover its role in the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. connectjournals.com [connectjournals.com]
- 5. tert-Butyl 4-(acetylthio)piperidine-1-carboxylate | C12H21NO3S | CID 22494773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 8. ijnrd.org [ijnrd.org]
